

# Application Note: High-Quality Genomic DNA Extraction from Theobroma cacao Leaves

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## Compound of Interest

Compound Name: Cacap

Cat. No.: B1210245

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## Introduction

Theobroma cacao, the source of cocoa and chocolate, is a plant species rich in secondary metabolites, particularly polyphenols and polysaccharides.<sup>[1][2]</sup> These compounds, while beneficial in other contexts, present significant challenges for molecular biology research. During DNA extraction, polyphenols can oxidize and irreversibly bind to DNA, inhibiting downstream enzymatic reactions like PCR and restriction digestion.<sup>[1][3]</sup> Polysaccharides can co-precipitate with DNA, creating a viscous solution that is difficult to handle and can also inhibit enzymes.<sup>[4][5]</sup>

This application note details a robust and optimized protocol for isolating high-quality genomic DNA from *T. cacao* leaves. The method is based on the widely used cetyltrimethylammonium bromide (CTAB) procedure, which has been specifically modified to overcome the challenges posed by high levels of secondary metabolites in cacao tissues.<sup>[6]</sup> Key modifications include the use of a high concentration of CTAB (4%) and polyvinylpyrrolidone (PVP) in the extraction buffer to effectively remove polysaccharides and polyphenols, respectively.<sup>[6]</sup> The protocol consistently yields DNA with high purity and integrity, suitable for a range of downstream applications including PCR, SSR marker analysis, and sequencing.<sup>[7][8]</sup>

## Expected Results

The quality and yield of extracted DNA can vary based on the age of the leaf tissue and the specific extraction method used. Younger, light green leaves are generally preferred as they

contain lower levels of inhibitory compounds.[3][6] The protocol described herein is optimized to provide high molecular weight DNA with excellent purity.

Table 1: Summary of Expected DNA Yield and Purity from *T. cacao* Leaves

Protocol Variation	Starting Material	Average DNA Yield	A260/A280 Ratio	A260/A230 Ratio	Reference
Modified CTAB (4%)	1g fresh, recently matured leaves	18-40 µg/g	> 1.8	Not Reported	[6]
Modified CTAB (High-throughput)	50 mg lyophilized leaf disks	49.17 µg	1.7 - 2.0	Not Reported	[8]
PowerPlant® Pro Kit	0.1g fresh leaves (Stage D)	18.38 µg (183.8 ng/µL)	1.98	1.98	[1]
Standard CTAB	Fresh leaves (Stage C)	0.53 µg (5.27 ng/µL)	2.38	0.28	[1][9]
Standard CTAB	Fresh leaves (Stage D)	7.38 µg (73.77 ng/µL)	1.60	1.03	[1][9]

Note: DNA yield and purity are dependent on factors such as leaf age, storage conditions, and precise execution of the protocol. The A260/A280 ratio is an indicator of protein contamination (ideal ~1.8), while the A260/A230 ratio indicates contamination by polysaccharides and phenols (ideal >2.0).[5]

## Detailed Experimental Protocol: Modified CTAB Method

This protocol is adapted from established methods for efficient DNA extraction from *T. cacao* leaves.[6][7] It incorporates high concentrations of CTAB and PVP to ensure the removal of contaminants.

## Materials and Reagents

- Extraction Buffer (prepare fresh):
  - 100 mM Tris-HCl (pH 8.0)
  - 20 mM EDTA (pH 8.0)
  - 1.4 M NaCl
  - 4% (w/v) CTAB
  - 2% (w/v) Polyvinylpyrrolidone (PVP-40)
  - Just before use, add: 0.2% (v/v)  $\beta$ -mercaptoethanol
- Chloroform: Isoamyl Alcohol (24:1)
- Isopropanol (ice-cold)
- 70% Ethanol (ice-cold)
- RNase A (10 mg/mL)
- Low-salt TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
- Liquid Nitrogen
- Mortar and Pestle (pre-chilled)

## Procedure

- Sample Preparation:
  1. Collect approximately 100 mg of fresh, young *T. cacao* leaf tissue.<sup>[7]</sup> If possible, use recently matured, light green leaves.<sup>[6]</sup>
  2. Remove the midrib from the leaf.<sup>[6]</sup>

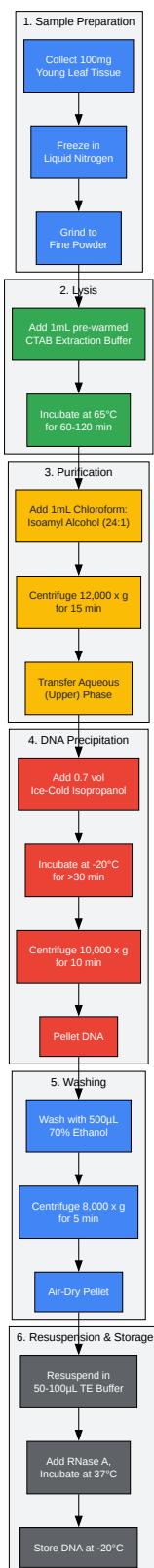
3. Immediately freeze the tissue in liquid nitrogen to prevent DNA degradation.[[7](#)]
4. Grind the frozen tissue to a very fine powder using a pre-chilled mortar and pestle. This step is critical for effective cell lysis.

- Lysis:
  1. Transfer the ground leaf powder to a 2 mL microcentrifuge tube.
  2. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer containing β-mercaptoethanol. [[10](#)]
  3. Vortex briefly to mix and ensure the powder is fully suspended.
  4. Incubate the tube at 65°C for 60-120 minutes in a water bath, inverting the tube gently every 20-30 minutes.[[7](#)][[10](#)] For older or tougher leaves, an overnight incubation may improve yield.[[7](#)]
- Purification:
  1. After incubation, allow the sample to cool to room temperature.
  2. Add an equal volume (~1 mL) of Chloroform:Isoamyl alcohol (24:1). [[10](#)]
  3. Mix by inverting the tube for 10-15 minutes to form an emulsion.
  4. Centrifuge at 12,000 x g for 15 minutes at room temperature. [[10](#)]
  5. Carefully transfer the upper aqueous phase to a new, clean 1.5 mL microcentrifuge tube, avoiding the protein interface. For samples with high contamination, this step can be repeated.[[7](#)]
- DNA Precipitation:
  1. Add 0.7 volumes (~700 µL) of ice-cold isopropanol to the aqueous phase. [[11](#)]
  2. Mix gently by inversion until a white, stringy DNA precipitate is visible.
  3. Incubate at -20°C for at least 30 minutes (or overnight for maximum yield). [[10](#)]

4. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the DNA.
5. Carefully decant the supernatant without disturbing the pellet.

- **Washing and Drying:**
  1. Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. This step removes residual salts and CTAB.[\[7\]](#)
  2. Centrifuge at 8,000 x g for 5 minutes at 4°C.[\[7\]](#)
  3. Carefully decant the ethanol. Repeat the wash step if the pellet appears discolored.
  4. Air-dry the pellet for 10-20 minutes at room temperature. Do not over-dry, as this can make the DNA difficult to resuspend.
- **Resuspension and RNA Removal:**
  1. Resuspend the dried pellet in 50-100 µL of low-salt TE buffer.
  2. Add 3 µL of RNase A (10 mg/mL) and incubate at 37°C for 30-60 minutes to remove RNA contamination.[\[11\]](#)[\[12\]](#)
  3. Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term storage.

## Experimental Workflow Diagram

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Caption: Workflow for genomic DNA extraction from *Theobroma cacao* leaves.

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